3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Overview
Description
The compound contains several functional groups including a dichlorobenzyl group, an ethyl group, a sulfonyl group, and an imidazolone group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dichlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the imidazolone ring. The dichlorobenzyl and sulfonyl groups are likely to be electron-withdrawing, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the dichlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the dichlorobenzyl and sulfonyl groups could potentially make the compound more polar .Scientific Research Applications
Chemical Synthesis and Compound Formation
Research has shown that compounds related to 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one are involved in complex chemical synthesis processes. For instance, similar compounds have been synthesized through reactions involving 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, leading to the formation of unique nickel complexes characterized by single X-ray diffraction studies (Bermejo et al., 2000).
Biological and Pharmacological Screening
Derivatives of compounds structurally similar to this compound have been explored for their biological and pharmacological potential. A study synthesized various substituted molecules to be screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Electrophysiological Activity Research
Research has also been conducted on analogues of class III antiarrhythmic agents, where the molecular structure of such compounds includes elements similar to this compound. These studies focus on the electrophysiological activity on cardiac tissues and the development of potential therapeutic agents (Lis et al., 1987).
Catalysis and Green Chemistry
Compounds with structural similarities have been used in catalysis, particularly in the synthesis of other complex molecules. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst for synthesizing polyhydroquinoline derivatives, indicating the potential role of such compounds in facilitating green chemical processes (Khaligh, 2014).
Membrane Science and Fuel Cell Research
In membrane science, polymers containing bulky imidazole groups, similar in structure to the compound , have been synthesized for use in alkaline anion exchange membranes (AEMs) for fuel cells. This highlights the compound's potential application in the development of new materials for energy technologies (Yang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3S/c1-3-22-12-18(27(25,26)15-7-4-13(2)5-8-15)23(19(22)24)11-14-6-9-16(20)17(21)10-14/h4-10,12H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDUEJYRJCKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N(C1=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115870 | |
Record name | 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383148-73-0 | |
Record name | 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383148-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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